(S)-叔丁基(3-羟基-1,1-二苯基丙烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

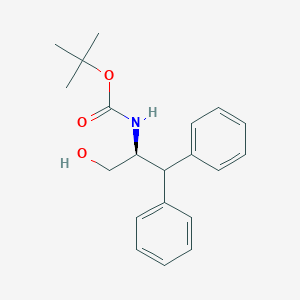

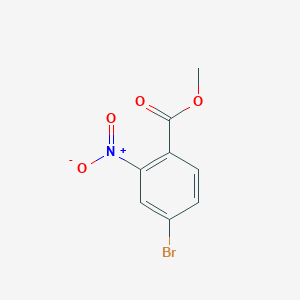

“(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate” is an organic compound with the CAS Number: 155836-47-8. It has a molecular weight of 327.42 and its IUPAC name is tert-butyl (1S)-1-(hydroxymethyl)-2,2-diphenylethylcarbamate . This compound is not naturally occurring and is only found in those individuals exposed to this compound or its derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of trifluoroacetic acid. The compound (5.00 g, 15.3 mmol) is added to trifluoroacetic acid (40 ml), and the mixture is stirred for 1 hour under ice-cooling .Molecular Structure Analysis

The InChI code for this compound is 1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored sealed in dry conditions at 2-8°C .科学研究应用

Synthesis of Biochemically Active Compounds

N-Boc-beta-phenyl-L-phenylalaninol: is utilized in the synthesis of various biochemically active compounds. Its protective Boc group allows for the selective modification of the amino group, which is a key step in the synthesis of peptides and small molecules with potential therapeutic applications .

Clauson-Kaas Pyrrole Synthesis

The compound is involved in the Clauson-Kaas reaction, which is used for the synthesis of pyrrole derivatives. These derivatives are significant in medicinal chemistry, as they serve as building blocks for drugs with anti-inflammatory and analgesic properties .

Density Functional Theory (DFT) Studies

N-Boc-beta-phenyl-L-phenylalaninol: has been studied using DFT to understand its reaction mechanisms better. This theoretical approach helps predict the behavior of the compound in various chemical reactions, which is crucial for designing new drugs and materials .

Inhibitors for ASK1 and PI3K

The compound has been used to construct bioactive ureas that act as inhibitors for ASK1 and PI3K. These enzymes are targets in cancer therapy, and inhibitors can help in the development of new anticancer drugs .

Chiral Resolution

Due to its chiral nature, N-Boc-beta-phenyl-L-phenylalaninol can be used in chiral resolution processes to separate enantiomers. This is important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Material Science

The protective Boc group in N-Boc-beta-phenyl-L-phenylalaninol makes it a candidate for material science research, particularly in the development of polymers and coatings that require specific functional groups for their properties .

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. The compound can also cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

As this compound is not naturally occurring and is only found in those individuals exposed to this compound or its derivatives, it is part of the human exposome . The exposome can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health. An individual’s exposure begins before birth and includes insults from environmental and occupational sources. Therefore, future research could potentially explore the effects of this compound on human health in various contexts.

作用机制

Target of Action

It belongs to the class of organic compounds known as diphenylmethanes , which are often involved in a variety of biological processes.

Mode of Action

As a diphenylmethane derivative , it may interact with its targets through hydrophobic interactions and pi-stacking with aromatic residues in proteins.

Pharmacokinetics

Its solubility in various organic solvents suggests that it may have good bioavailability.

属性

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCRJDQGBIHAG-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)

![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)